1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide

Medicinal Chemistry Antimycobacterial Drug Discovery Structure-Activity Relationship

1-(6-Acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide (CAS 1029734-40-4) is a synthetic small molecule (MF: C₂₄H₂₅FN₄O₂; MW: 420.49 g/mol) belonging to the 6-substituted quinoline-2-piperidine carboxamide class. This scaffold has been identified in patent disclosures for antibacterial quinolines targeting Mycobacterium tuberculosis, wherein the quinoline-2-piperidine-4-carboxamide core is a privileged chemotype for antimycobacterial drug discovery.

Molecular Formula C24H25FN4O2
Molecular Weight 420.488
CAS No. 1029734-40-4
Cat. No. B2390065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
CAS1029734-40-4
Molecular FormulaC24H25FN4O2
Molecular Weight420.488
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2)NC(=O)C)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C24H25FN4O2/c1-15-13-23(28-22-8-7-20(14-21(15)22)26-16(2)30)29-11-9-17(10-12-29)24(31)27-19-5-3-18(25)4-6-19/h3-8,13-14,17H,9-12H2,1-2H3,(H,26,30)(H,27,31)
InChIKeyXBQSYCFBHVBIEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide (CAS 1029734-40-4): Procurement-Relevant Structural and Class Profile


1-(6-Acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide (CAS 1029734-40-4) is a synthetic small molecule (MF: C₂₄H₂₅FN₄O₂; MW: 420.49 g/mol) belonging to the 6-substituted quinoline-2-piperidine carboxamide class . This scaffold has been identified in patent disclosures for antibacterial quinolines targeting Mycobacterium tuberculosis, wherein the quinoline-2-piperidine-4-carboxamide core is a privileged chemotype for antimycobacterial drug discovery [1]. The compound features a 6-acetamido substituent on the quinoline ring, a 4-methyl group, and a 4-fluorophenyl carboxamide terminus on the piperidine ring—structural elements that distinguish it from simpler quinoline-piperidine analogs and position it within a pharmacologically relevant chemical space.

Why Generic Substitution Fails for 1-(6-Acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide: Critical Structure-Activity Determinants in 6-Substituted Quinoline-2-Piperidine Carboxamides


The 6-substituted quinoline-2-piperidine-4-carboxamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where even minor substituent changes at the quinoline 6-position, the piperidine N-aryl terminus, or the 4-methyl group can ablate or invert biological activity. Patent disclosures demonstrate that antimycobacterial potency in this series is exquisitely dependent on the specific combination of quinoline substitution patterns and the piperidine carboxamide terminus [1]. Generic substitution with structurally similar analogs—such as 1-(6-ethyl-4-methylquinolin-2-yl)piperidine-4-carboxamide, 1-(6-acetamido-4-methylquinolin-2-yl)-N-cycloheptylpiperidine-4-carboxamide, or 1-(4-methylquinolin-2-yl)piperidine-4-carboxamide—cannot be assumed to preserve target engagement, potency, or selectivity profiles without empirical verification. The presence of the 6-acetamido hydrogen-bond donor/acceptor and the 4-fluorophenyl moiety introduces specific electronic and steric features that are not replicated by common in-class alternatives, making interchangeable procurement scientifically unsound.

Quantitative Evidence Guide for 1-(6-Acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide (CAS 1029734-40-4): Differential Performance Data Against Comparator Compounds


Structural Differentiation from Closest Commercially Available Analogs: Substituent Pattern Uniqueness

A systematic structural comparison against the three closest commercially cataloged analogs reveals that CAS 1029734-40-4 is the only compound combining a 6-acetamido donor/acceptor, a 4-methyl quinoline substituent, and a 4-fluorophenyl carboxamide terminus on the piperidine ring . The nearest analog, 1-(6-acetamido-4-methylquinolin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide, replaces the 4-fluorophenyl group with a morpholinoethyl moiety, introducing a basic tertiary amine absent in the target compound. Another analog, 1-(6-ethyl-4-methylquinolin-2-yl)piperidine-4-carboxamide, lacks the 6-acetamido group entirely, removing a key hydrogen-bonding pharmacophoric element. The 1-(4-methylquinolin-2-yl)piperidine-4-carboxamide scaffold is even more divergent, lacking any 6-substituent altogether. This unique substitution pattern cannot be obtained from generic catalog substitutes.

Medicinal Chemistry Antimycobacterial Drug Discovery Structure-Activity Relationship

Scaffold Potentiation: Patent-Class Antimicrobial Activity Context for 6-Substituted Quinoline-2-Piperidine Carboxamides

The patent literature explicitly claims 6-substituted quinoline-2-piperidine-4-carboxylic acid derivatives as antibacterial agents active against Mycobacterium tuberculosis, including drug-resistant strains [1]. The generic Formula I in US20230106913A1 encompasses the exact core scaffold of CAS 1029734-40-4—a 2-piperidine-substituted quinoline bearing a 6-position substituent and a piperidine carboxamide/acid terminus. While the patent does not disclose specific MIC values for this exact compound, the scaffold class is positioned as a novel non-fluoroquinolone antimycobacterial chemotype distinct from bedaquiline (diarylquinoline) and 4-aminoquinolone piperidine amides (DprE1 inhibitors) [2]. This places CAS 1029734-40-4 within a patent-protected chemical space with demonstrated antimycobacterial potential, distinguishing it from generic quinoline screening compounds lacking explicit therapeutic targeting data.

Antimycobacterial Agents Tuberculosis Drug-Resistant TB

Predicted Physicochemical and Drug-Likeness Differentiation from Common Quinoline-Piperidine Analogs

Computational prediction of physicochemical properties indicates that CAS 1029734-40-4 possesses a drug-like profile (Lipinski Rule of Five compliant) with calculated logP, hydrogen bond donor/acceptor counts, and topological polar surface area (TPSA) that differentiate it from simpler quinoline-piperidine analogs . The 6-acetamido group contributes an additional hydrogen bond donor and acceptor pair (total HBD = 2, HBA = 5) compared to analogs lacking this substituent (e.g., 1-(6-ethyl-4-methylquinolin-2-yl)piperidine-4-carboxamide: HBD = 1, HBA = 3), which may influence target binding kinetics and solubility. The 4-fluorophenyl terminus increases lipophilicity (predicted logP ~3.5) relative to more polar amide-terminated analogs, potentially enhancing membrane permeability while maintaining TPSA below 90 Ų. These properties place the compound in a favorable oral drug-like space distinct from both more hydrophilic and more lipophilic analogs.

Drug-Likeness Physicochemical Properties ADME Prediction

Permeability and Metabolic Stability Differentiation Inferred from 6-Acetamido and 4-Fluorophenyl Substituent Contributions

The patent disclosing the 6-substituted quinoline-2-piperidine scaffold (US20230106913A1) explicitly states that preferred compounds within this series exhibit metabolic stability in human microsomes, plasma stability, and relatively good permeability under gastrointestinal tract parallel artificial membrane permeability assay (PAMPA) conditions [1]. While these data are reported for representative compounds within the patent genus and not specifically for CAS 1029734-40-4, the structural features present—the 6-acetamido group reducing oxidative metabolism at the quinoline 6-position relative to alkyl substituents, and the 4-fluorophenyl group blocking para-hydroxylation—are consistent with the metabolic stabilization strategy described. Compounds lacking these features (e.g., 6-unsubstituted or 6-alkyl analogs) would be expected to exhibit higher intrinsic clearance due to increased CYP-mediated oxidation at these sites.

ADME Metabolic Stability Permeability

Best Research and Industrial Application Scenarios for 1-(6-Acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide (CAS 1029734-40-4)


Antimycobacterial Lead Identification and SAR Expansion Campaigns Targeting Drug-Resistant Tuberculosis

This compound is most appropriately deployed as a starting point or reference analog in antimycobacterial drug discovery programs focused on 6-substituted quinoline-2-piperidine carboxamides. Its scaffold is explicitly claimed in patent US20230106913A1 for tuberculosis treatment, making it suitable for structure-activity relationship (SAR) exploration where the 6-acetamido and 4-fluorophenyl substituents serve as benchmark functional groups for potency and selectivity optimization . Procurement for this purpose is justified when the research objective requires a compound with both hydrogen-bond donor/acceptor capability at the 6-position and a fluorinated aromatic amide terminus—features absent in simpler commercially available analogs.

In Vitro ADME/Tox Profiling of Fluorinated Quinoline-Piperidine Carboxamides as a Chemical Series

The combination of a 4-fluorophenyl group and a 6-acetamido substituent provides a model compound for studying the impact of fluorination and amide functionalization on the ADME properties of quinoline-piperidine scaffolds. Researchers investigating metabolic soft-spot identification, CYP inhibition potential, or plasma protein binding within this chemical series can use this compound as a representative member, noting that its predicted moderate lipophilicity (logP ~3.5) and dual hydrogen-bonding capacity differentiate it from simpler alkyl- or unsubstituted analogs [1].

Computational Chemistry and Molecular Docking Studies on Mycobacterial Targets

Given the absence of direct target deconvolution data for this compound, it can be employed as a query structure in computational target-fishing and molecular docking studies against mycobacterial protein targets implicated in quinoline-based anti-TB therapy (e.g., DprE1, MmpL3, DNA gyrase B). Its unique substitution pattern enables exploration of pharmacophore hypotheses that cannot be tested with generic quinoline-piperidine scaffolds, particularly hypotheses involving hydrogen-bonding interactions at the quinoline 6-position and halogen-bond or hydrophobic contacts via the 4-fluorophenyl ring [2].

Analytical Reference Standard for Quinoline-Piperidine Impurity Profiling and Method Development

The compound can serve as an analytical reference standard (95%+ purity, catalog number CM787293) for HPLC method development and impurity profiling within quinoline-piperidine synthetic workflows . Its distinct retention characteristics due to the combination of acetamido, methyl, and fluorophenyl substituents make it suitable as a system suitability marker when analyzing reaction mixtures from related synthetic pathways, provided that the procurement specification includes certificate-of-analysis documentation.

Quote Request

Request a Quote for 1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.